beta-Phenylcyclopentaneethanol
Description
Beta-Phenylcyclopentaneethanol (systematic name: 2-phenylcyclopentaneethanol) is a cyclopentane-based ethanol derivative featuring a phenyl substituent at the beta position. Cyclopentane rings in such compounds typically influence steric effects, boiling points, and solubility compared to linear or simpler aromatic alcohols .
Properties
IUPAC Name |
2-cyclopentyl-2-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBMHDXHSUFNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare beta-phenylcyclopentaneethanol with structurally related aromatic alcohols, emphasizing molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of this compound Analogs
Key Comparative Insights:
Structural Variations and Physicochemical Properties 2-Phenylethanol: A linear aromatic alcohol with a hydroxyl group on the ethyl chain. Its lower molecular weight (122.16 g/mol) and higher density (1.020 g/mL) correlate with its widespread use in fragrances due to a rose-like odor . (R)-2-Phenylpropanol: The addition of a methyl group at the beta position increases molecular weight (136.19 g/mol) and introduces stereochemical complexity, enhancing its utility in enantioselective syntheses . beta-Methylphenethyl alcohol: Branched structure reduces volatility (boiling point ~110–112°C at reduced pressure) compared to 2-phenylethanol, making it suitable for heat-sensitive formulations . this compound (inferred): The cyclopentane ring likely elevates rigidity and boiling point relative to linear analogs, though solubility in polar solvents (e.g., ethanol, methanol) may decrease due to hydrophobic interactions .
Applications 2-Phenylethanol: Dominates cosmetics and food industries (FEMA No. 2858) due to GRAS (Generally Recognized as Safe) status . Branched Derivatives: Beta-methylphenethyl alcohol and (R)-2-phenylpropanol are niche intermediates in drug synthesis, leveraging their chiral centers . Cyclopentane Derivatives: Potential applications in high-performance solvents or polymers, though toxicity profiles require further study (e.g., phenethyl alcohol has mild hazards: H319, H302 ).
Safety and Handling 2-Phenylethanol exhibits low toxicity (LD₅₀ oral rat: 1.8 g/kg) but causes eye irritation (H319) . Branched analogs like beta-methylphenethyl alcohol may pose similar risks, though specific data are scarce .
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